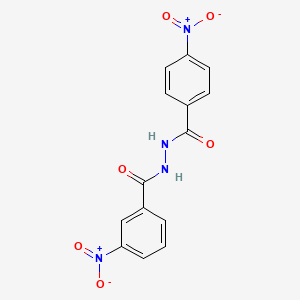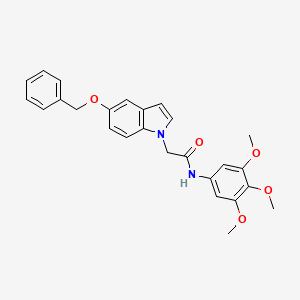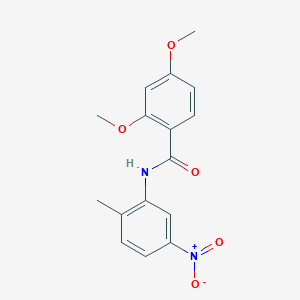![molecular formula C22H24N2O5 B11021735 N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetamide](/img/structure/B11021735.png)
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining an indene moiety with a tetrahydroquinoline derivative, linked via an acetamide group. Its distinct chemical architecture suggests potential utility in medicinal chemistry, particularly in the development of novel therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indene Derivative: Starting with a suitable precursor, such as 5,6-dimethoxyindanone, the indene derivative can be synthesized through reduction and subsequent functionalization steps.
Synthesis of the Tetrahydroquinoline Derivative: This involves the cyclization of an appropriate aniline derivative with a ketone, followed by reduction to form the tetrahydroquinoline ring.
Coupling Reaction: The final step involves coupling the indene and tetrahydroquinoline derivatives via an acetamide linkage. This can be achieved using reagents like acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the methoxy groups or the indene ring, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the tetrahydroquinoline moiety, converting it to a hydroxyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its unique structure, which might interact with specific biological targets.
Industry: Could be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action for N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetamide would depend on its specific application. In a medicinal context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels, with pathways involving signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1H-inden-1-yl)-2-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetamide: Lacks the methoxy groups, potentially altering its reactivity and biological activity.
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-[(2-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)oxy]acetamide: Contains an isoquinoline instead of a quinoline, which might affect its binding properties and efficacy.
Uniqueness
The presence of both the methoxy-substituted indene and the tetrahydroquinoline moieties in N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetamide makes it unique. These structural features could confer specific binding affinities and selectivities, making it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C22H24N2O5 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]acetamide |
InChI |
InChI=1S/C22H24N2O5/c1-27-19-9-14-4-7-17(16(14)11-20(19)28-2)23-22(26)12-29-15-6-3-13-5-8-21(25)24-18(13)10-15/h3,6,9-11,17H,4-5,7-8,12H2,1-2H3,(H,23,26)(H,24,25) |
InChI Key |
HIEQOKHAHYQJTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(CCC2=C1)NC(=O)COC3=CC4=C(CCC(=O)N4)C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(1H-1,3-Benzimidazol-2-YL)-2-phenylethyl]-4-(1H-pyrazol-1-YL)butanamide](/img/structure/B11021655.png)
![2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11021663.png)
![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-hydroxyquinoline-4-carboxamide](/img/structure/B11021664.png)

![1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B11021678.png)
![(2S)-2-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-3-phenylpropanoic acid](/img/structure/B11021681.png)
![4-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-1-(1H-indazol-3-yl)pyrrolidin-2-one](/img/structure/B11021688.png)
![(2S)-phenyl({[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)ethanoic acid](/img/structure/B11021698.png)
![5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-phenylpyrrolidine-3-carboxamide](/img/structure/B11021702.png)

![2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]acetamide](/img/structure/B11021720.png)

![N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide](/img/structure/B11021729.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B11021731.png)
